molecular formula C23H23ClN4O4S B11386749 1-(4-chlorophenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11386749
M. Wt: 487.0 g/mol
InChI Key: HLJDBCPMLJOHHJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpiperidinylsulfonyl group, and a dihydropyridazine carboxamide moiety.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the chlorophenyl and methylpiperidinylsulfonyl intermediates, which are then coupled with the dihydropyridazine carboxamide moiety under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(4-chlorophenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(4-chlorophenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific structural features and functional groups. Similar compounds include:

Properties

Molecular Formula

C23H23ClN4O4S

Molecular Weight

487.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C23H23ClN4O4S/c1-16-3-2-13-27(15-16)33(31,32)20-10-6-18(7-11-20)25-23(30)22-21(29)12-14-28(26-22)19-8-4-17(24)5-9-19/h4-12,14,16H,2-3,13,15H2,1H3,(H,25,30)

InChI Key

HLJDBCPMLJOHHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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